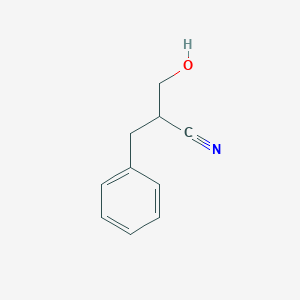

2-Benzyl-3-hydroxypropanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

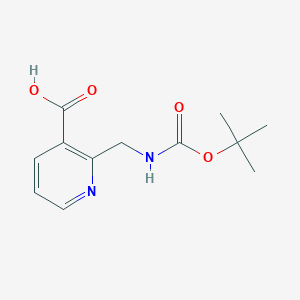

2-Benzyl-3-hydroxypropanenitrile is a chemical compound with the CAS Number: 2601-10-7 and a molecular weight of 161.2 . The compound is in liquid form .

Synthesis Analysis

The synthesis of this compound can be achieved through the hydrolysis of nitriles . The nitrile is heated under reflux with a dilute acid such as dilute hydrochloric acid . A carboxylic acid is formed .Molecular Structure Analysis

The molecular formula of this compound is C10H11NO . The InChI code is 1S/C10H11NO/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10,12H,6,8H2 .Chemical Reactions Analysis

The reaction of this compound involves the addition of hydrogen cyanide to aldehydes and ketones . The carbon-oxygen double bond is highly polar, and the slightly positive carbon atom is attacked by the cyanide ion acting as a nucleophile .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 161.2 and a molecular formula of C10H11NO .Scientific Research Applications

Green Methods in Organic Synthesis

A study by Cannatelli and Ragauskas (2015) explored an environmentally benign method for α-arylation of primary nitriles using laccases as catalysts. This method, applied to compounds like benzoylacetonitrile, results in the synthesis of benzylic nitrile compounds, which exhibit biological activity. The process uses oxygen as the only co-substrate and water as the sole by-product, highlighting its green chemistry attributes (Cannatelli & Ragauskas, 2015).

Photopolymerization in Liquid Crystals

Kishikawa, Hirai, and Kohmoto (2008) conducted research on the polymerization of benzoic acid derivatives complexed with dipyridyl compounds. This study included the photopolymerization of these complexes in liquid crystal phases, demonstrating potential applications in advanced material sciences (Kishikawa, Hirai, & Kohmoto, 2008).

Catalysis and Organic Synthesis

In 2014, Jian'an Jiang and colleagues developed a method for benzylic C(sp3)–H oxyfunctionalization. This research is significant for the synthesis of various aromatic carbonyl compounds, highlighting the pharmaceutical relevance of such methodologies (Jiang et al., 2014).

Fluorescent Dyes and Molecular Sensing

A study by Klymchenko et al. (2003) on 3-Hydroxychromones, which are related to benzyl compounds, revealed their potential as fluorescent dyes for molecular sensors. These dyes respond to solvent changes, indicating applications in sensing technologies (Klymchenko et al., 2003).

Thermochemical Studies

Roux and colleagues (2007) reported on the thermochemical properties of 3-hydroxypropanenitrile, which is structurally similar to 2-Benzyl-3-hydroxypropanenitrile. This study provides insight into its molecular and electronic structure, essential for understanding its reactivity and stability (Roux et al., 2007).

Mechanism of Action

Target of Action

The primary target of 2-Benzyl-3-hydroxypropanenitrile is the carbon-oxygen double bond in aldehydes and ketones . This bond is highly polar, making the carbon atom slightly positive and an attractive site for nucleophilic attack .

Mode of Action

This compound interacts with its targets through a process known as nucleophilic addition . The cyanide ion, acting as a nucleophile, attacks the slightly positive carbon atom . This results in the formation of a negatively charged intermediate .

Biochemical Pathways

The interaction of this compound with its target affects the biochemical pathway involving the conversion of nitriles into carboxylic acids . This process, known as hydrolysis, involves reacting the carbon-nitrogen triple bond with water . The hydrolysis of nitriles can occur through two methods: acid hydrolysis and alkaline hydrolysis . Both methods result in the formation of a carboxylic acid .

Pharmacokinetics

It is known that the compound is a liquid at room temperature . This physical property may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The result of the action of this compound is the formation of hydroxynitriles . For example, the reaction of this compound with ethanal (an aldehyde) results in the formation of 2-hydroxypropanenitrile .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH and temperature . For instance, the rate of the reaction falls if the pH is higher than around 5 . Additionally, the compound should be stored in a dry environment at room temperature to maintain its stability .

Safety and Hazards

properties

IUPAC Name |

2-benzyl-3-hydroxypropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10,12H,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUVNTUSGZCKAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2726395.png)

![N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-3-carboxamide](/img/structure/B2726396.png)

![[2-(1,3-Dioxolan-2-yl)phenyl]methanamine](/img/structure/B2726397.png)

![2-chloro-N-[(3-cyanophenyl)methyl]acetamide](/img/structure/B2726399.png)

![methyl 4-(7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2726408.png)

![2-(2,5-Dichlorothiophene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2726409.png)

![1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2726412.png)

![1'-(Naphthalen-2-ylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2726413.png)

![3-[(Dimethylamino)methyl]octan-2-one](/img/structure/B2726414.png)

![4-(4-(4-Chlorobenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2726416.png)